Acid Blue 113 (Technical Grade)

Description

Contextual Significance of Acid Blue 113 as an Industrial Azo Dye

Acid Blue 113 (CI 26360) is a water-soluble anionic dye characterized by two azo bonds (-N=N-) in its molecular structure. worlddyevariety.com This structural feature is typical of azo dyes, which constitute the largest class of synthetic colorants used in industrial processes. gsconlinepress.comnih.gov Azo dyes like Acid Blue 113 are valued for their vibrant colors, cost-effectiveness, and high fastness properties, making them integral to numerous manufacturing sectors. gsconlinepress.commdpi.com

The primary industrial applications of Acid Blue 113 include:

Textile Industry: It is extensively used for dyeing natural and synthetic fibers such as wool, silk, cotton, nylon, and polyester. pylamdyes.comwisdomlib.orgchemicalbook.comemperordye.com Inefficient dyeing processes can result in a significant portion (15-50%) of the dye not binding to the fibers and being discharged into wastewater. nih.gov

Leather Industry: The dye is employed in the coloring of leather products. wisdomlib.orgresearchgate.netwisdomlib.org

Other Applications: Its use extends to coloring paper, industrial cleaning products, soaps, detergents, and water-soluble adhesives. pylamdyes.comchemicalbook.comemperordye.comspecialchem.com

The large-scale production and use of Acid Blue 113 contribute to its consistent presence in industrial effluents, making it a representative model compound for studying the environmental impact of azo dyes. nih.govchemicalbook.comevitachem.com

| Property | Description | Reference |

| Chemical Name | C.I. Acid Blue 113 | worlddyevariety.com |

| CAS Number | 3351-05-1 | pylamdyes.comworlddyevariety.com |

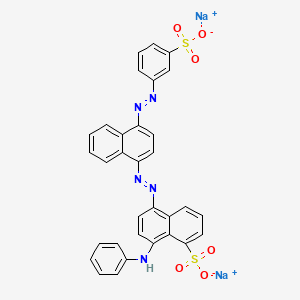

| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | worlddyevariety.com |

| Molecular Weight | 681.65 g/mol | worlddyevariety.com |

| Appearance | Dark powder | pylamdyes.comchemicalbook.com |

| Color in Solution | Reddish-blue / Purple | pylamdyes.comworlddyevariety.com |

| Solubility | Soluble in water | pylamdyes.comworlddyevariety.com |

Environmental Persistence and Remediation Challenges of Acid Blue 113

The very properties that make Acid Blue 113 desirable for industrial applications—its chemical stability and complex aromatic structure—also contribute to its environmental persistence. mdpi.com Once released into aquatic ecosystems, it is recalcitrant to natural degradation processes. mdpi.comresearchgate.net

Key Environmental Challenges:

Persistence and Recalcitrance: Dyes are designed to be stable against light and chemical agents, which makes them difficult to break down in the environment. mdpi.com The complex structure of Acid Blue 113 renders it resistant to conventional biological wastewater treatment systems.

Toxicity and Carcinogenicity: Azo dyes and their degradation byproducts, particularly aromatic amines, are a significant concern. gsconlinepress.comresearchgate.net These compounds can be mutagenic, carcinogenic, and teratogenic, posing risks to aquatic organisms and human health. gsconlinepress.commdpi.comnih.gov The International Agency for Research on Cancer (IARC) has classified some azo dye byproducts as potential carcinogens. researchgate.netresearchgate.net

Ecosystem Impact: The presence of Acid Blue 113 in water bodies reduces sunlight penetration, which inhibits photosynthesis in aquatic plants and affects the entire food web. mdpi.com It also diminishes the aesthetic quality of water resources and can lower the solubility of oxygen in the water. mdpi.com

Ineffectiveness of Traditional Treatment: Conventional physical and chemical treatment methods like coagulation and flocculation are often insufficient for complete removal and may transfer the pollutant from one phase to another, creating secondary pollution in the form of sludge. nih.gov Biological methods alone are also often limited by the dye's toxicity to microorganisms. mdpi.com

Evolution of Advanced Treatment Technologies for Acid Blue 113

The challenges posed by Acid Blue 113 have driven the development of more effective remediation techniques. Research has largely focused on three main areas: adsorption, biodegradation, and Advanced Oxidation Processes (AOPs).

Adsorption: This method involves binding the dye molecules to the surface of an adsorbent material. Various low-cost and novel adsorbents have been studied for their efficacy in removing Acid Blue 113.

| Adsorbent | Key Findings | Removal Efficiency | Reference |

| Chitin (B13524) | Adsorption follows the Langmuir model, indicating a monolayer process. Removal percentage was higher than 85% for initial concentrations of 20 and 100 mg/L. | >85% | imist.ma |

| Activated Red Mud | Equilibrium was reached in 60 minutes. Adsorption followed the Langmuir isotherm and a pseudo-second-order kinetic model. | ~99% | researchgate.net |

| Halloysite (B83129) Nanoclay (HNC) | Presented as an economical and efficient adsorbent for treating textile industry effluent. | Not specified | researchgate.net |

| Magnetic Activated Carbon Fiber (ACF/Fe₃O₄) | Achieved 100% removal at an initial dye concentration of 10 mg/L and pH 3. Adsorption mechanism involves π-π bonds, hydrogen bonds, and electrostatic interactions. | 100% | researchgate.nettandfonline.com |

| Fenugreek Seed Spent | A low-cost byproduct from the nutraceutical industry proved to be an efficient biosorbent. | Not specified | researchgate.net |

Biodegradation: This approach utilizes microorganisms to break down the complex dye molecule into simpler, less harmful substances. Research has identified several bacterial strains capable of degrading Acid Blue 113. wisdomlib.orgnih.gov The process typically involves the enzymatic cleavage of the azo bond, often by enzymes like azoreductase and laccase. wisdomlib.orgnih.gov

| Microorganism | Key Findings | Decolorization Efficiency | Reference |

| Sphingomonas melonis B-2 | Achieved over 80% decolorization within 24 hours. Key enzymes identified include NADH quinone oxidoreductase and N-acetyltransferase. | >80% | mdpi.com |

| Pseudomonas stutzeri AK6 | Decolorized 300 ppm of the dye by 86.2% within 96 hours. Azoreductase and laccase enzymes were implicated in the degradation. | 86.2% | nih.govnih.gov |

| Pseudomonas aeruginosa | Extracellular enzymes were found to be more effective in degrading the dye than intracellular enzymes. | Not specified | wisdomlib.org |

| Bacillus flexus | Studied for its capability to biodegrade the dye at varying concentrations. | Not specified | wisdomlib.org |

Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants into CO₂, H₂O, and mineral acids. mdpi.com

| AOP Method | Key Findings | Removal Efficiency | Reference |

| UV/Persulfate & UV/Oxone | Both processes showed powerful degradation and mineralization. The UV/Oxone process was more sensitive to UV intensity and pH for mineralization. | Not specified | tandfonline.com |

| UV-C/TiO₂ Suspension | Under optimal conditions (pH, catalyst dose, etc.), removal efficiencies reached 98.7%. The degradation followed a first-order kinetic model. | 98.7% | mdpi.com |

| UV/H₂O₂ | A flow reactor setup was used to treat considerable amounts of water, demonstrating the potential for larger-scale applications. | 26% ±5 (UV only) | researchgate.net |

| Electro/Persulfate | At optimal conditions (pH 3, specific current density), the combined process achieved 99.8% decolorization in 2 minutes, significantly outperforming individual processes. | 99.8% | researchgate.net |

| Sonophotocatalysis (MWCNTs/CoFe₂O₄) | Achieved 100% degradation in 40 minutes under optimal conditions (pH 3, 0.4 g/L catalyst). The treated effluent showed low toxicity. | 100% | hbku.edu.qa |

| Coagulation/Ozonation | A combined treatment using a natural coagulant followed by catalytic ozonation with Fe₃O₄/MnO₂ nanocatalyst resulted in almost complete dye removal. | ~100% | icrc.ac.ir |

Future Research Trajectories in Acid Blue 113 Environmental Chemistry

While significant progress has been made, future research on Acid Blue 113 is essential to develop more sustainable and economically viable remediation solutions. Key areas for future investigation include:

Catalyst Development: Research into synthesizing more efficient, durable, and reusable catalysts for AOPs, particularly those activated by visible light, is a promising avenue. hbku.edu.qa The development of catalysts from waste materials would also align with circular economy principles.

Metabolic Pathway Elucidation: A deeper understanding of the specific microbial metabolic pathways and enzymes involved in the complete mineralization of Acid Blue 113 and its intermediates is needed. mdpi.com This knowledge can be used for genetic engineering of microorganisms to enhance their degradation capabilities. nih.gov

Toxicity of Degradation Products: Comprehensive toxicological analysis of the intermediate and final products of degradation from various treatment processes is crucial to ensure the treated effluent is environmentally safe. hbku.edu.qa

Valorization of Treatment Byproducts: Investigating the potential to convert treatment byproducts, such as dye-adsorbed sludge, into valuable materials (e.g., strengthening materials for composites) could offset treatment costs and promote sustainability. researchgate.net

Quantum Chemical Analysis: Using computational tools like quantum chemical analysis can help predict the reactivity of Acid Blue 113 with different oxidants, assisting in the selection and optimization of the most suitable AOPs before extensive lab work. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H21N5Na2O6S2 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

XPRMZBUQQMPKCR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Physico Chemical Remediation Strategies for Acid Blue 113

Photocatalytic Degradation of Acid Blue 113

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive hydroxyl radicals (•OH). These radicals can effectively break down the complex structure of dye molecules into simpler, less harmful compounds.

Development and Characterization of Novel Photocatalytic Materials

The effectiveness of photocatalytic degradation is largely dependent on the properties of the photocatalyst. Research has focused on developing and characterizing novel materials with enhanced photocatalytic activity for the degradation of Acid Blue 113.

Semiconductor oxides are the most widely studied photocatalysts due to their chemical stability, non-toxicity, and cost-effectiveness. mdpi.comabzums.ac.ir

Titanium Dioxide (TiO₂): Titanium dioxide is a frequently used photocatalyst due to its high reactivity and photochemical stability. mdpi.com Studies have investigated various commercial TiO₂ samples for the degradation of Acid Blue 113. For instance, a comparison of four commercial TiO₂ samples (Degussa P25, Millennium Chemicals PC50, Sachtleben Chemie Hombikat UV100, and Ishihara ST01) revealed that their photocatalytic activity varied, with Hombikat UV100 showing the highest apparent first-order rate constant. tandfonline.com The degradation efficiency of TiO₂ nanoparticles is influenced by factors such as pH, catalyst dosage, and contact time. abzums.ac.irresearchgate.net Research has shown that anatase TiO₂ nanoparticles exhibit excellent photocatalytic activity for the degradation of Acid Blue 113 under UV irradiation. abzums.ac.irresearchgate.net

Zinc Oxide (ZnO): Zinc oxide is another effective semiconductor photocatalyst for the degradation of Acid Blue 113. ijmst.coaip.orgaip.org Studies have shown that ZnO nanoparticles can be used for the photocatalytic degradation of this dye under UV irradiation. aip.orgaip.orgmuk.ac.ir The efficiency of ZnO is comparable to and sometimes even higher than that of TiO₂ under certain conditions. aip.org

Rare Earth Oxides: The use of rare earth oxides, often in combination with other semiconductor materials, has been explored to enhance photocatalytic activity. For example, a nanocrystalline semiconductor doped with a rare earth oxide has been reported for the photocatalytic degradation of Acid Blue 113 under UV light irradiation. nih.gov Specifically, nanocrystalline zinc oxide doped with dysprosium oxide has shown high activity under UV light. nih.govresearchgate.net These materials are of interest due to their potential for visible light-activated photocatalysis, which could reduce the cost of treatment. scientific.net

Interactive Table: Comparison of Semiconductor Oxide Photocatalysts for Acid Blue 113 Degradation

| Photocatalyst | Key Findings | Reference |

|---|---|---|

| Titanium Dioxide (TiO₂) (Hombikat UV100) | Showed the highest apparent first-order rate constant among four commercial TiO₂ samples. | tandfonline.com |

| Anatase TiO₂ Nanoparticles | Exhibited excellent photocatalytic activity under UV irradiation. Optimal conditions for 95.3% removal were found to be 29.78 min, pH 6.56, and a catalyst dose of 42 mg in 100 mL. | abzums.ac.irresearchgate.net |

| Zinc Oxide (ZnO) Nanoparticles | Effective for the photocatalytic degradation of Acid Blue 113 under UV irradiation. | aip.orgaip.orgmuk.ac.ir |

| Zinc Oxide doped Dysprosium Oxide | Nanocrystalline material proved to be highly active under UV light irradiation. | nih.govresearchgate.net |

To further improve the efficiency of photocatalysis, researchers have developed composite and nanostructured materials.

Titania-Silica Monoliths: Bi-continuous macro and mesoporous crack-free titania-silica monoliths have been synthesized and tested for the photodegradation of Acid Blue 113. worldscientific.com These monoliths, with a high surface area and well-defined structure, have shown significant photocatalytic behavior in the presence of UV light, with a 7:3 ratio of Ti/Si being particularly effective. worldscientific.com Under optimized conditions, these monoliths exhibited superior degradation kinetics, achieving complete dissipation of the dye within 10 minutes of photolysis. worldscientific.com The mesoporous nature of these catalysts also allows for their recovery and reuse for multiple cycles. worldscientific.com

Doped Systems: Doping semiconductor oxides with metal or non-metal elements can enhance their photocatalytic activity by modifying their electronic and optical properties. For instance, co-doping zinc oxide with Ni²⁺ and Ag²⁺ has been shown to create effective nanocatalysts for the degradation of Acid Blue 113 in the presence of sunlight. ijmst.cowsimg.com Similarly, nanocrystalline zinc oxide doped with dysprosium oxide has been proven to be a highly active photocatalyst under UV light. nih.govresearchgate.net

Other Nanocomposites: Other composite materials have also been investigated. For example, a ZnO/carbon nanocomposite synthesized by a self-propagating solution combustion method was effective for the removal of Acid Blue 113 under UV irradiation. aip.orgaip.org In another study, a hybrid nanocomposite of CoFe₂O₄ nanoparticles loaded on multi-walled carbon nanotubes was used as a novel catalyst in a sonophotocatalytic process, achieving complete degradation of the dye. hbku.edu.qaresearchgate.net

Interactive Table: Performance of Composite Photocatalysts for Acid Blue 113 Degradation

| Photocatalyst | Degradation Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| Titania-Silica Monolith (7:3 Ti/Si ratio) | UV light, optimized physico-chemical properties | Complete dissipation within 10 minutes | worldscientific.com |

| (Ni²⁺, Ag²⁺) co-doped ZnO Nanoparticles | Sunlight | Effective degradation | ijmst.cowsimg.com |

| ZnO/Carbon Nanocomposite | UV irradiation | Effective degradation, more pronounced in neutral medium | aip.orgaip.org |

| CoFe₂O₄/MWCNTs Nanocomposite | Sonophotocatalysis (UV light, ultrasonic waves) | 100% removal in 40 minutes | hbku.edu.qaresearchgate.net |

Process Optimization in Photocatalytic Systems for Acid Blue 113

The efficiency of the photocatalytic degradation of Acid Blue 113 is significantly influenced by various operational parameters. Optimizing these parameters is crucial for achieving high degradation rates and for the potential scale-up of the process.

Influence of Solution pH: The pH of the solution plays a critical role in the photocatalytic degradation process. It affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For the degradation of Acid Blue 113 using a TiO₂/UV-C system, the solution pH was found to be the most significant parameter. mdpi.com A marked decrease in removal efficiency from 96.7% to 40.3% was observed when the pH was increased from 2.0 to 6.0. mdpi.com In another study using ZnO nanoparticles immobilized on activated carbon, the optimal pH for the process was found to be 3, resulting in a maximum efficacy of 96%. muk.ac.irdoaj.org Similarly, for the sonophotocatalytic degradation using MWCNTs/CoFe₂O₄, the optimum pH was 3. hbku.edu.qa Conversely, with a ZnO/carbon composite, degradation was more pronounced in a neutral medium (pH 6.9). aip.org

Influence of Initial Dye Concentration: The initial concentration of the dye also has a strong effect on the degradation rate. Generally, an increase in the initial dye concentration leads to a decrease in the degradation efficiency. muk.ac.irmuk.ac.ir This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can hinder the penetration of light and the generation of hydroxyl radicals. mdpi.com For the degradation of Acid Blue 113 using a TiO₂/UV-C system, the initial dye concentration was a significant factor, with removal efficiencies greater than 90% occurring for concentrations between 20 and 65 mg/L under specific conditions. mdpi.com Studies have shown that the degradation rate is inversely related to the initial concentration of the dye. aip.org

Optimization of Catalyst Dosage: The concentration of the photocatalyst is another key parameter that needs to be optimized. An increase in the catalyst dosage generally increases the number of active sites available for the reaction, leading to a higher degradation rate. mdpi.com However, beyond an optimal dosage, the degradation efficiency may decrease due to the aggregation of catalyst particles and increased opacity of the solution, which reduces light penetration. mdpi.com For the degradation of Acid Blue 113 with TiO₂, increasing the catalyst dose up to 2.0 g/L enhanced removal efficiency, but further increases led to a decrease. mdpi.com With a ZnO/carbon composite, the optimum catalyst loading was found to be 0.5 g/L. aip.org For ZnO nanoparticles immobilized on activated carbon, the optimal concentration was 100 mg/L. muk.ac.irdoaj.org

Optimization of Light Irradiation Parameters: The intensity and wavelength of the light source are critical for activating the photocatalyst. The degradation process is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. For the sonophotocatalytic degradation of Acid Blue 113 using MWCNTs/CoFe₂O₄, a UV light intensity of 36 W was found to be optimal. hbku.edu.qaresearchgate.net In another study, a Philips HPK 125-W high-pressure mercury lamp with water-filtered irradiation was used. tandfonline.com The efficiency of the process is directly related to the light intensity, as a higher intensity leads to a higher rate of electron-hole pair generation.

Interactive Table: Optimized Parameters for Acid Blue 113 Degradation

| Photocatalyst System | Optimal pH | Optimal Initial Dye Concentration | Optimal Catalyst Dosage | Reference |

|---|---|---|---|---|

| TiO₂/UV-C | 2.2 | 43.13 mg/L | 0.98 g/L | mdpi.comresearchgate.net |

| Anatase TiO₂ Nanoparticles/UV-A | 6.56 | 25 mg/L | 42 mg in 100 mL | abzums.ac.irresearchgate.net |

| ZnO/Carbon Composite/UV | 6.9 | - | 0.5 g/L | aip.org |

| Immobilized ZnO Nanoparticles | 3 | 100 mg/L | 100 mg/L | muk.ac.irdoaj.org |

| MWCNTs/CoFe₂O₄/Sonophotocatalysis | 3 | 25 mg/L | 0.4 g/L | hbku.edu.qaresearchgate.net |

Effects of Chemical Additives and Electrolytes

The efficiency of the photodegradation of Acid Blue 113 is markedly influenced by the presence of various chemical additives and electrolytes in the wastewater. These substances can either impede or, less commonly, enhance the degradation rate by interacting with the photocatalyst or scavenging the reactive oxygen species (ROS) responsible for breaking down the dye molecule.

Inorganic anions, commonly found in industrial effluents, generally exhibit an inhibitory effect on the photocatalytic degradation of Acid Blue 113. This inhibition arises from two primary mechanisms: competitive adsorption onto the photocatalyst surface and scavenging of highly reactive hydroxyl radicals (•OH) and photogenerated holes (h+). For instance, chloride (Cl-), carbonate (CO32-), and sulfate (B86663) (SO42-) ions have been shown to reduce the degradation efficiency. The anions compete with the dye molecules for the active sites on the catalyst, thereby lowering the surface reaction rate. Additionally, these ions can react with hydroxyl radicals, converting them into less reactive radical species.

The extent of this inhibition is dependent on the concentration of the electrolyte. Studies have demonstrated a decrease in the degradation rate of Acid Blue 113 with increasing concentrations of salts like NaCl, Na2CO3, and Na2SO4. For example, the presence of these salts can lead to a notable reduction in the apparent reaction rate constant.

| Electrolyte | Concentration | Apparent Rate Constant (k_app, min⁻¹) | Degradation Efficiency (%) | Reference |

| None | - | 0.025 | 92.5 | |

| NaCl | 0.05 M | 0.018 | 80.2 | |

| Na2CO3 | 0.05 M | 0.015 | 75.6 | |

| Na2SO4 | 0.05 M | 0.020 | 84.1 |

Reaction Kinetics and Mechanistic Studies of Acid Blue 113 Photodegradation

Understanding the reaction kinetics and the underlying mechanisms of Acid Blue 113 photodegradation is crucial for optimizing the treatment process. This involves kinetic modeling, identifying the key reactive species, and elucidating the charge transfer pathways.

Kinetic Modeling (e.g., Pseudo-First-Order, Langmuir-Hinshelwood)

The kinetics of the photocatalytic degradation of Acid Blue 113 are frequently analyzed using the Langmuir-Hinshelwood (L-H) model, which describes reactions occurring at a solid-liquid interface. At low initial dye concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model.

The pseudo-first-order model is expressed as: ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of Acid Blue 113.

C is the concentration at time t.

k_app is the apparent pseudo-first-order rate constant.

Numerous studies have confirmed that the photodegradation of Acid Blue 113 under various photocatalysts, such as TiO₂ and ZnO, follows this pseudo-first-order kinetic model. The apparent rate constant (k_app) serves as a key parameter for comparing the efficiency of different photocatalytic systems and process conditions.

| Photocatalyst | Initial Dye Concentration (mg/L) | k_app (min⁻¹) | Correlation Coefficient (R²) | Reference |

| TiO₂-P25 | 20 | 0.031 | 0.991 | |

| ZnO | 10 | 0.045 | 0.987 | |

| Ag-ZnO | 50 | 0.012 | 0.99 | |

| N-TiO₂ | 50 | 0.017 | 0.98 |

The adherence to the Langmuir-Hinshelwood model implies that the degradation reaction is predominantly a surface-mediated process, where the dye molecules first adsorb onto the photocatalyst surface before being degraded by the generated reactive species.

Investigation of Reactive Oxygen Species (e.g., Hydroxyl Radicals) Formation

The breakdown of the complex structure of Acid Blue 113 during photodegradation is primarily accomplished by highly reactive oxygen species (ROS). Among these, the hydroxyl radical (•OH) is widely recognized as the principal oxidizing agent due to its high oxidation potential.

The formation of these radicals is initiated when a semiconductor photocatalyst absorbs photons, leading to the generation of electron-hole pairs (e⁻/h⁺). The positively charged holes (h⁺) in the valence band are powerful oxidants themselves and can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce •OH radicals.

Photo-Induced Charge Separation and Transfer Mechanisms

The efficiency of Acid Blue 113 photodegradation is fundamentally dependent on the effective separation of photogenerated electrons and holes and their subsequent transfer to initiate redox reactions. When the photocatalyst is irradiated, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB.

To prevent the energy-wasting process of electron-hole recombination, these charge carriers must be rapidly trapped or transferred. The holes (h⁺) at the VB can directly oxidize the adsorbed Acid Blue 113 molecules. More significantly, they oxidize water or hydroxide ions to form the highly reactive •OH radicals, which then attack the dye.

Simultaneously, the electrons (e⁻) in the CB are typically transferred to molecular oxygen (O₂) adsorbed on the catalyst surface, reducing it to the superoxide (B77818) radical anion (O₂•⁻). This species can then lead to a cascade of reactions, forming other ROS that also contribute to the degradation of the dye. The successful separation of charges and the subsequent transfer to adsorbed species are the cornerstones of the photocatalytic mechanism, driving the breakdown of the azo bonds and aromatic rings of the Acid Blue 113 molecule into simpler, less harmful inorganic products.

Adsorptive Removal of Acid Blue 113

Adsorption is a widely employed and effective method for removing dyes like Acid Blue 113 from wastewater, owing to its operational simplicity and high efficiency. The development of advanced adsorbent materials with high surface area, specific functional groups, and enhanced stability is a key area of research.

Synthesis and Functionalization of Advanced Adsorbent Materials

Research into adsorbent materials for Acid Blue 113 has moved beyond conventional adsorbents like activated carbon to focus on the synthesis and functionalization of advanced materials with tailored properties. These include biomass-based activated carbons, chitosan (B1678972) composites, and various nanomaterials.

Functionalization, the process of introducing specific chemical groups onto the adsorbent's surface, is a critical strategy to enhance its affinity for anionic dyes like Acid Blue 113. For example, amination of agricultural waste-based biochar introduces positively charged amine groups (-NH₃⁺) under acidic conditions. These groups can then electrostatically attract the negatively charged sulfonate groups (-SO₃⁻) of the Acid Blue 113 molecule, significantly boosting the adsorption capacity.

Another promising approach involves the creation of composite materials. Chitosan, a biopolymer, can be cross-linked and blended with other materials like bentonite (B74815) or zeolite to improve its mechanical stability and surface area. These composites often exhibit high adsorption capacities for Acid Blue 113 due to the presence of amino and hydroxyl functional groups.

The synthesis of magnetic biochar composites represents another innovative strategy. These materials combine the high adsorptive capacity of biochar with the magnetic properties of iron oxides, allowing for easy separation of the adsorbent from the treated water using a magnetic field. This simplifies the regeneration and reuse of the adsorbent, making the process more cost-effective and sustainable.

| Adsorbent Material | Synthesis/Functionalization Method | Maximum Adsorption Capacity (mg/g) | Reference |

| Amine-functionalized biochar | Pyrolysis followed by amination with diethylenetriamine | 256.4 | |

| Chitosan-Bentonite Composite | Cross-linking of chitosan with glutaraldehyde (B144438) in the presence of bentonite | 185.2 | |

| Magnetic Biochar | Co-precipitation of iron oxides onto a biomass precursor followed by pyrolysis | 142.8 |

Carbonaceous Adsorbents

Carbon-based materials are renowned for their high surface area and porous structure, making them excellent candidates for adsorption. Activated carbons, nanocarbon spheres, and modified carbon materials have all been investigated for their efficacy in removing Acid Blue 113.

Activated Carbons: Activated carbon prepared from various precursors is a conventional and effective adsorbent. For instance, activated carbon derived from palm tree male flowers has been successfully employed for the removal of Acid Blue 113. ripublication.com

Nanocarbon Spheres: Nanostructured carbon materials, such as nanocarbon spheres, have also been explored. These materials, prepared from sources like the stems of Alternanthera sessilis, have shown potential for the efficient sorption of Acid Blue 113. asianpubs.org

Magnetic Activated Carbon Fiber: To enhance separation and recovery of the adsorbent after treatment, magnetic properties can be incorporated. A novel magnetic adsorbent, created by impregnating iron oxide nanoparticles onto activated carbon fiber (ACF/Fe3O4), has demonstrated excellent adsorption capacity for Acid Blue 113. tandfonline.com The primary adsorption mechanisms identified include π-π bonds, hydrogen bonds, and electrostatic interactions. tandfonline.com Under optimal conditions of pH 3, an initial dye concentration of 10 mg/L, and an adsorbent dosage of 0.8 g/L, a 100% removal of Acid Blue 113 was achieved. tandfonline.com

Table 1: Performance of Carbonaceous Adsorbents for Acid Blue 113 Removal

| Adsorbent | Precursor/Modification | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Magnetic Activated Carbon Fiber (ACF/Fe3O4) | Activated Carbon Fiber with Iron Oxide | 121.4 (nonlinear Langmuir model) | pH 3, 30°C | tandfonline.com |

| Nanocarbon Spheres | Alternanthera sessilis stems | Not explicitly stated | - | asianpubs.org |

| Palm Tree Male Flower Activated Carbon | Palm Tree Male Flower | 188.07 (experimental) | Optimized via Box-Behnken design | ripublication.com |

Bio-Adsorbents and Agricultural By-Products

The use of low-cost and readily available biological materials and agricultural waste as adsorbents is a growing area of research, promoting a circular economy and sustainable environmental solutions.

Dried Tea Waste: Waste from the tea industry has been investigated as a potential adsorbent for Acid Blue 113. deswater.com Studies have shown that dried tea waste can effectively remove the dye from aqueous solutions, with the process being influenced by factors such as pH, contact time, and temperature. deswater.comscribd.com

Varagu Millet Husk: Activated carbon produced from Varagu millet husk has proven to be a highly effective adsorbent for Acid Blue 113. sphinxsai.comresearchgate.net This material exhibits a significant surface area, contributing to its high adsorption capacity. sphinxsai.comresearchgate.net

Canola Waste: Research has also explored the use of various agricultural wastes, including canola waste, for the removal of Acid Blue 113, highlighting the potential of these materials as low-cost adsorbents.

Chitin (B13524): A naturally occurring polymer, chitin, has been studied for its ability to remove Acid Blue 113. imist.maresearchgate.netimist.ma As a bio-adsorbent, chitin offers an environmentally friendly option for dye remediation, with removal percentages exceeding 85% being reported. imist.maresearchgate.netimist.ma

Hydroxyapatite (B223615): Nanoadsorbents based on hydroxyapatite (HAP), particularly those synthesized using green methods with plant extracts like Peltophorum pterocarpum pod extract, have shown high efficiency in removing Acid Blue 113. elsevierpure.comnih.govresearchgate.net The needle-like, crystalline structure and mesoporous nature of these HAP nanoadsorbents contribute to their high adsorption capacity. elsevierpure.comnih.govresearchgate.net Another study reported the synthesis of rod-shaped HAP using a copper pod tree leaf extract, which also demonstrated significant potential for Acid Blue 113 removal. researchgate.net

Table 2: Performance of Bio-Adsorbents for Acid Blue 113 Removal

| Adsorbent | Source/Modification | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Dried Tea Waste | Tea industry by-product | - | - | deswater.comscribd.com |

| Activated Carbon from Varagu Millet Husk | Paspalum scrobiculatum | 231.92 | ~80% | sphinxsai.comresearchgate.net |

| Chitin | Natural polymer | - | >85% | imist.maresearchgate.netimist.ma |

| Green Synthesized Hydroxyapatite (HAP) | Peltophorum pterocarpum pod extract | 153.85 | 94.59% | elsevierpure.comnih.govresearchgate.net |

| Green Synthesized Hydroxyapatite (HAP) | Copper pod tree leaf extract | 120.48 | 92.72% | researchgate.net |

| Dried Corallina officinalis alga | Marine algae | 16.72 (at 35°C) | ~70% | e3s-conferences.org |

Inorganic and Composite Adsorbents

Inorganic materials, often in their activated or composite forms, present another class of adsorbents for dye removal.

Bentonite: Bentonite, a type of clay, is a well-known adsorbent with applications in water treatment. Its layered structure and ion-exchange capacity make it a candidate for the removal of dyes like Acid Blue 113.

Activated Red Mud: Red mud, a waste product from the alumina (B75360) industry, can be activated to serve as a low-cost adsorbent. unesp.brscite.airesearchgate.net Thermal activation of red mud has been shown to influence its adsorption capacity for reactive dyes. unesp.brscielo.br While direct studies on Acid Blue 113 are limited, the findings for other reactive dyes suggest its potential. For instance, red mud activated at 500°C showed an increased adsorption capacity for Reactive Blue 19. unesp.brscielo.br

Metal Oxide Nanoparticles: Nanoparticles of metal oxides are being explored for their high surface-to-volume ratio and reactive surface sites. Hybrid nanocomposites, such as CoFe2O4 nanoparticles loaded on multi-walled carbon nanotubes, have been used for the degradation of Acid Blue 113, indicating the potential of metal oxide-based systems in remediation. hbku.edu.qaresearchgate.net

Polymeric and Modified Polymeric Adsorbents

Synthetic polymers and their modified forms offer tailored properties for specific adsorption applications.

Cationic Copolymers: Cationic copolymers, such as poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br], have been effectively used for the removal of the anionic dye Acid Blue 113 through both adsorption and flocculation processes. researchgate.net High removal efficiencies of over 98% have been reported. researchgate.net The primary mechanism is the electrostatic interaction between the cationic polymer and the anionic dye.

Amberlite XAD7HP: This acrylic resin has been investigated for its ability to adsorb Acid Blue 113. nih.gov The loaded resin can then be used for the removal of heavy metal ions, demonstrating a dual application potential. nih.gov

Adsorption Equilibrium and Isotherm Modeling for Acid Blue 113

To understand the interaction between Acid Blue 113 and the adsorbent surface, as well as to quantify the adsorption capacity, equilibrium and isotherm models are employed.

Assessment of Langmuir, Freundlich, and Multi-Component Isotherms

The Langmuir and Freundlich isotherm models are the most commonly used to describe the adsorption equilibrium of Acid Blue 113 on various adsorbents.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This model is often found to be a good fit for the adsorption of Acid Blue 113 on materials like activated carbon from Varagu millet husk, chitin, and certain cationic copolymers. sphinxsai.comimist.ma A dimensionless separation factor, R_L, derived from the Langmuir model, indicates the favorability of the adsorption process. Values of R_L between 0 and 1 suggest favorable adsorption. sphinxsai.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. This model has been shown to fit the equilibrium data well for the adsorption of Acid Blue 113 onto green synthesized hydroxyapatite nanoadsorbents. elsevierpure.comnih.govresearchgate.net

In systems containing more than one dye, multi-component isotherm models , such as the extended Freundlich and the Sheindorf-Rebuhn-Sheintuch (SRS) models, are necessary to describe the competitive adsorption behavior. osti.gov

Adsorption Capacity and Affinity Evaluation

The maximum adsorption capacity (q_m) is a crucial parameter that quantifies the maximum amount of adsorbate that can be taken up by a unit mass of the adsorbent. This value is often determined from the Langmuir isotherm.

For example, the maximum adsorption capacity of activated carbon from Varagu millet husk for Acid Blue 113 was found to be 231.92 mg/g. sphinxsai.com Green synthesized hydroxyapatite nanoadsorbents have shown a maximum adsorption capacity of 153.85 mg/g. elsevierpure.comnih.govresearchgate.net Magnetic activated carbon fiber exhibited a capacity of 121.4 mg/g according to the nonlinear Langmuir model. tandfonline.comresearchgate.net The adsorption capacity is influenced by various factors including temperature, pH, and the initial concentration of the dye. For instance, the adsorption capacity of dried Corallina officinalis alga for Acid Blue 113 increased with temperature, indicating an endothermic process. e3s-conferences.org

The affinity of the adsorbent for the dye is related to the constants in the isotherm models. A higher Langmuir constant (K_L) generally indicates a stronger binding affinity. The Freundlich constant (K_F) is related to the adsorption capacity, while the exponent (1/n) provides an indication of the favorability of adsorption.

Table 3: Adsorption Isotherm Model Parameters for Acid Blue 113

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_m, mg/g) | Reference |

|---|---|---|---|

| Activated Carbon from Varagu Millet Husk | Langmuir | 231.92 | sphinxsai.com |

| Green Synthesized Hydroxyapatite | Freundlich | 153.85 | elsevierpure.comnih.govresearchgate.net |

| Magnetic Activated Carbon Fiber (ACF/Fe3O4) | Langmuir | 121.4 | tandfonline.comresearchgate.net |

| Chitin | Langmuir | - | imist.maresearchgate.net |

| Cationic Copolymer [P4VP-C16Br] | Langmuir | - | |

| Dried Corallina officinalis alga | Langmuir, Freundlich | 16.72 (at 35°C) | e3s-conferences.org |

| Dried Tea Waste | Langmuir | - | deswater.com |

Adsorption Kinetics and Transport Phenomena of Acid Blue 113

The study of adsorption kinetics is crucial for understanding the rate at which a solute is removed from a solution and for determining the efficiency of an adsorbent. The mechanism of adsorption can be elucidated by fitting experimental data to various kinetic models.

Kinetic Model Discrimination (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion, Elovich)

Several kinetic models are employed to analyze the adsorption of Acid Blue 113. The pseudo-first-order model assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The pseudo-second-order model, which is often found to be more applicable to dye adsorption, posits that the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. deswater.comsphinxsai.comscispace.comresearchgate.net

The intraparticle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism. If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. scispace.comresearchgate.net However, often the plot shows multiple linear regions, indicating that the adsorption process is complex and involves more than one mechanism. researchgate.net The Elovich model is another empirical equation used to describe the kinetics of chemisorption on heterogeneous surfaces. deswater.comresearchgate.net

Studies have consistently shown that the pseudo-second-order kinetic model provides the best fit for the adsorption of Acid Blue 113 onto a variety of adsorbents, including activated carbon from Varagu millet husk, magnetic activated carbon fiber, and dried tea waste. deswater.comsphinxsai.comtandfonline.com This suggests that the adsorption process is likely dominated by chemisorption. sphinxsai.com For example, in a study using activated carbon from Varagu millet husk, the correlation coefficient (R²) for the pseudo-second-order model was significantly higher than for the pseudo-first-order model. sphinxsai.com Similarly, research on nutraceutical industrial fenugreek seed spent also found that the kinetic data conformed well to the pseudo-second-order model. scispace.com

Table 1: Comparison of Kinetic Models for Acid Blue 113 Adsorption

| Adsorbent | Best Fit Kinetic Model | Reference |

| Activated Carbon from Varagu Millet Husk | Pseudo-Second-Order | sphinxsai.com |

| Magnetic Activated Carbon Fiber | Pseudo-Second-Order | tandfonline.com |

| Dried Tea Waste | Pseudo-Second-Order | deswater.com |

| Nutraceutical Industrial Fenugreek Seed Spent | Pseudo-Second-Order | scispace.com |

| Activated Red Mud | Pseudo-Second-Order | researchgate.net |

| Nutraceutical Industrial Coriander Seed Spent | Pseudo-Second-Order | researchgate.net |

Thermodynamic Analysis of Acid Blue 113 Adsorption

Thermodynamic analysis provides insights into the energy changes associated with the adsorption process and helps to determine its feasibility and spontaneity.

Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) Determination

The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated to evaluate the nature of the adsorption process.

Gibbs Free Energy (ΔG°): This parameter indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous process. scirp.org

Enthalpy (ΔH°): This parameter determines whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature.

Entropy (ΔS°): This parameter reflects the randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in randomness.

These parameters are determined using the van't Hoff equation, which relates the equilibrium constant of the adsorption process to the temperature.

Studies on the adsorption of Acid Blue 113 have reported varying thermodynamic parameters depending on the adsorbent used. For instance, the adsorption onto activated carbon from Varagu millet husk was found to be spontaneous and endothermic. sphinxsai.com Similarly, the adsorption on magnetic activated carbon fiber and mesoporous carbon was also reported as spontaneous and endothermic. tandfonline.comnih.gov In contrast, the adsorption onto dried tea waste was found to be spontaneous and exothermic. deswater.com

Table 2: Thermodynamic Parameters for Acid Blue 113 Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

| Activated Carbon from Varagu Millet Husk | Negative | Positive | Positive | Spontaneous, Endothermic | sphinxsai.com |

| Magnetic Activated Carbon Fiber | Negative | Positive | Positive | Spontaneous, Endothermic | tandfonline.com |

| Mesoporous Carbon | Negative | Positive | Positive | Spontaneous, Endothermic | nih.gov |

| Dried Tea Waste | Negative | Negative | - | Spontaneous, Exothermic | deswater.com |

| Nutraceutical Industrial Coriander Seed Spent | Negative | 12-20 | Positive | Spontaneous, Endothermic | researchgate.net |

| AC-ZnO Composite | - | - | - | Non-spontaneous, Endothermic | researchgate.net |

Spontaneity and Nature of Adsorption Processes

The spontaneity of the Acid Blue 113 adsorption process is confirmed by negative Gibbs free energy (ΔG°) values across various studies. sphinxsai.comtandfonline.comnih.gov The nature of the adsorption, whether it is endothermic or exothermic, is determined by the enthalpy change (ΔH°).

A positive ΔH° indicates an endothermic process, suggesting that the adsorption is favored at higher temperatures. This is observed in the adsorption of Acid Blue 113 onto activated carbon from Varagu millet husk, magnetic activated carbon fiber, and mesoporous carbon. sphinxsai.comtandfonline.comnih.gov The increase in adsorption capacity with temperature can be attributed to increased mobility of the dye molecules and potential swelling of the adsorbent's internal structure. sphinxsai.com

Conversely, a negative ΔH°, as seen with dried tea waste, indicates an exothermic process, where adsorption is more favorable at lower temperatures. deswater.com The differences in the thermodynamic nature of the adsorption process can be attributed to the unique surface chemistry and porous structure of each adsorbent material.

Molecular-Level Interactions in Acid Blue 113 Adsorption Mechanisms

The primary interactions involved in the adsorption of the anionic Acid Blue 113 dye include:

Electrostatic Interactions: At acidic pH values, the surface of many adsorbents becomes positively charged. This positive surface charge attracts the negatively charged sulfonate groups (-SO₃⁻) of the Acid Blue 113 molecule, leading to strong electrostatic attraction. nih.govimist.ma

Hydrogen Bonding: The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) on the surface of adsorbents can form hydrogen bonds with the nitrogen and oxygen atoms in the Acid Blue 113 molecule. tandfonline.com

π-π Interactions: The aromatic rings present in the structure of both the Acid Blue 113 dye and many carbon-based adsorbents can lead to π-π stacking interactions, contributing to the adsorption process. tandfonline.com

Van der Waals Forces: Weak intermolecular forces also play a role in the physical adsorption of the dye molecules onto the adsorbent surface.

The relative contribution of these interactions depends on the specific adsorbent used and the experimental conditions, particularly the pH of the solution. For example, in the adsorption of Acid Blue 113 onto magnetic activated carbon fiber, the mechanism is attributed to a combination of π-π bonds, hydrogen bonds, and electrostatic interactions. tandfonline.com Similarly, the adsorption onto mesoporous carbon is significantly influenced by electrostatic interactions, which are affected by the pH, temperature, and ionic strength of the solution. nih.gov

Electrostatic, Hydrogen Bonding, and π-π Stacking Interactions

The removal of Acid Blue 113 from aqueous solutions is significantly influenced by a combination of non-covalent interactions, including electrostatic forces, hydrogen bonding, and π-π stacking. The effectiveness of an adsorbent is often determined by its ability to engage in these interactions with the dye molecule.

Electrostatic Interactions: As an anionic dye, Acid Blue 113 carries a negative charge in solution due to its sulfonate groups (-SO₃⁻). researchgate.net Consequently, adsorbent materials with positively charged surfaces are effective for its removal through electrostatic attraction. For instance, at a pH below the point of zero charge (pHZPC) of an adsorbent, its surface becomes protonated and thus positively charged, favoring the adsorption of the anionic AB 113. imist.ma The binding mechanism of AB 113 to materials like Fe-ZSM-5 zeolite has been attributed in part to these electrostatic interactions. researchgate.net

π-π Stacking Interactions: The aromatic rings present in the Acid Blue 113 molecule can engage in π-π stacking interactions with the aromatic structures of certain adsorbents, such as activated carbon. These interactions, arising from the overlapping of π-orbitals, are a key mechanism in the adsorption of aromatic compounds. The enhancement of adsorption capacity under certain conditions can be attributed to the strengthening of these π-π stacking interactions. researchgate.net

The interplay of these interactions is complex and often simultaneous. For example, studies on certain adsorbents show that the removal of dyes is governed by a combination of electrostatic interactions and hydrogen bonding. researchgate.netresearchgate.net

Surface Charge Effects and Point of Zero Charge (pHZPC)

The surface charge of an adsorbent material, which is highly dependent on the solution's pH, is a critical factor in the adsorption of ionic dyes like Acid Blue 113. The concept of the point of zero charge (pHZPC) is central to understanding these effects. The pHZPC is the pH at which the net surface charge of the adsorbent is zero. lidsen.comlidsen.com

When the pH of the solution is below the pHZPC, the adsorbent surface becomes predominantly positively charged due to the protonation of functional groups. This condition is favorable for the adsorption of anionic dyes like Acid Blue 113 through electrostatic attraction. imist.ma Conversely, when the solution pH is above the pHZPC, the surface becomes negatively charged, leading to electrostatic repulsion and a decrease in the adsorption of the anionic dye. imist.ma

For example, the pHZPC of chitin has been reported to be 6.7. imist.ma Consequently, at a pH below 6.7, the surface of chitin is positively charged, resulting in a higher uptake of the negatively charged Acid Blue 113. imist.ma Similarly, for a lanthanum-sodium alginate hydrogel adsorbent with a pHpzc of 5.85, the maximum adsorption of Acid Blue 113 was observed at a pH of 2.0. researchgate.net

It is important to note that pH not only affects the surface charge of the adsorbent but can also influence the speciation of the dye molecule itself. At very acidic pH values, the sulfonate groups of Acid Blue 113 can become protonated, which may alter the interaction dynamics. Therefore, optimizing the pH is a crucial step in maximizing the removal efficiency of Acid Blue 113.

Advanced Oxidation Processes (AOPs) for Acid Blue 113 Mineralization

Advanced Oxidation Processes (AOPs) are powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade and mineralize recalcitrant organic pollutants like Acid Blue 113. mdpi.comatlantis-press.comnih.gov These processes are capable of converting the complex dye molecules into simpler, less harmful substances, and ultimately to carbon dioxide, water, and inorganic ions. mdpi.com

Radical-Generating Systems (e.g., Fenton, Ozone, Hydroxyl Radical, Sulfate Radical, Persulfate Activation)

A variety of AOPs have been successfully employed for the degradation of Acid Blue 113, each utilizing different methods to generate reactive radicals.

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at higher pH. atlantis-press.com Catalytic ozonation, using catalysts like NH₂-MIL-68 (Al) composite or Fe₃O₄/MnO₂, can significantly improve the degradation efficiency of Acid Blue 113. icrc.ac.irtandfonline.com Photocatalytic ozonation, which combines ozone with a photocatalyst like Fe₂O₃/MgO/MoS₂, has also proven effective. icrc.ac.ir

Sulfate Radical-Based AOPs: These processes generate the sulfate radical (SO₄•⁻), another powerful oxidant, through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (Oxone). nih.gov Activation can be achieved through various means, including heat, UV radiation, or transition metals like Fe²⁺. nih.govdeswater.comresearchgate.net The UV/persulfate and UV/Oxone processes have demonstrated high efficiency in degrading and mineralizing Acid Blue 113. researchgate.netresearchgate.net Electrochemical activation of persulfate using an iron anode has also been shown to be a highly effective method. deswater.comdeswater.com

The following table provides a summary of the efficiency of various radical-generating systems for the removal of Acid Blue 113.

| AOP System | Catalyst/Activator | Optimal Conditions | Removal Efficiency (%) | Reference(s) |

| Bio-Fenton | Glucose Oxidase, FeSO₄ | - | - | tandfonline.com |

| Catalytic Ozonation | Fe₃O₄/MnO₂ | pH 3.5, 18 mg catalyst, 0.2 g.L⁻¹.h⁻¹ ozone, 12 min | ~100 | icrc.ac.ir |

| Photocatalytic Ozonation | Fe₂O₃/MgO/MoS₂ | pH 2.27, 8.6 mg catalyst, 0.2 mg/L.h ozone, 26 min | 99.3 | icrc.ac.ir |

| UV/Persulfate (UV/PS) | UV light | - | - | researchgate.netresearchgate.net |

| UV/Oxone | UV light | - | ~95 (Oxone alone) | researchgate.net |

| Electro/Persulfate | Iron Anode | pH 3, 2 min | 99.8 | deswater.comdeswater.com |

| Sono-Fenton (US/H₂O₂/Fe²⁺) | Ultrasound, Fe²⁺ | pH 3, 2.5 mM H₂O₂, 0.05 mM Fe²⁺, 45 min | 93.5 | deswater.com |

| Sono-Persulfate (US/S₂O₈²⁻/Fe²⁺) | Ultrasound, Fe²⁺ | pH 3, 45 min | 94.3 | deswater.com |

| nZVI/Persulfate | nZVI | pH 3, 50 min, 0.08 g/L catalyst, 0.14 g/L PS | 100 | researchgate.net |

Synergistic Effects in Hybrid AOPs for Acid Blue 113

Combining different AOPs or an AOP with another technology can lead to synergistic effects, where the combined efficiency is greater than the sum of the individual processes. mostwiedzy.plmagnusconferences.com This is often due to the enhanced generation of reactive radicals or more efficient utilization of catalysts.

For the degradation of Acid Blue 113, several hybrid AOPs have demonstrated significant synergistic effects:

Sonophotocatalysis: The combination of ultrasound (sonolysis) and photocatalysis has been shown to be more effective than either process alone. In a study using a CoFe₂O₄/MWCNT nanocomposite, the sonophotocatalytic process achieved 100% removal of Acid Blue 113, outperforming adsorption, photolysis, sonolysis, sonocatalysis, and photocatalysis individually. hbku.edu.qa

Thermally Activated Persulfate with a Catalyst: A binary system using heat to activate persulfate (TAP) in the presence of a ZnO-coated granular activated carbon (ZnO-GAC) catalyst showed a significant increase in removal efficiency. Under optimal conditions, the TAP/ZnO-GAC system achieved 94.2% removal of AB113, compared to 26% for PS/ZnO-GAC and 83% for TAP alone. epa.gov

Electro/Persulfate Process: The combination of an electrochemical process with persulfate demonstrated a strong synergistic effect. While persulfate alone and the electrochemical process alone removed 17% and 31% of the dye, respectively, the combined electro/persulfate system achieved a 99.8% removal efficiency. deswater.com

These hybrid systems often work by creating multiple pathways for radical generation and preventing the drawbacks of individual processes, leading to faster and more complete degradation of the target pollutant. mostwiedzy.pl

Degradation Pathways and Intermediate Product Analysis in AOPs

The degradation of Acid Blue 113 through AOPs involves a series of complex reactions initiated by the attack of reactive radicals on the dye molecule. The primary targets of these radicals are the azo bond (-N=N-) and the aromatic rings. mdpi.com

The cleavage of the azo bond leads to the destruction of the chromophore, resulting in the decolorization of the solution. The attack on the aromatic rings leads to their hydroxylation and eventual ring-opening, forming smaller aliphatic compounds. mdpi.com

Several studies have identified the intermediate products formed during the AOP treatment of Acid Blue 113. For instance, in a thermally activated persulfate system with a ZnO-GAC catalyst, the most abundant intermediates identified were:

Naphthalen-1-ol

Phthalic acid

Malonic acid

Ethane-1,2-diol

Oxalic acid epa.gov

Similarly, transcriptome analysis of the biodegradation of Acid Blue 113 has indicated that the degradation proceeds through benzoate (B1203000) and naphthalene (B1677914) degradation pathways. mdpi.com The ultimate goal of AOPs is the complete mineralization of the dye into CO₂, H₂O, and inorganic ions, which represents the complete detoxification of the wastewater. mdpi.com The identification of intermediate products is crucial for understanding the degradation mechanism and ensuring that no toxic byproducts are formed during the treatment process.

Flocculation and Coagulation for Acid Blue 113 Removal

Coagulation and flocculation are widely used and effective physico-chemical treatment processes for removing suspended and colloidal particles, including dyes, from wastewater. ircwash.org These processes involve the destabilization of charged particles followed by their aggregation into larger flocs that can be easily separated from the water.

Coagulation: This step involves the addition of a coagulant, typically an inorganic salt of aluminum or iron, which neutralizes the charge of the colloidal particles, allowing them to come closer to each other.

Flocculation: Following coagulation, a flocculant, often a high-molecular-weight polymer, is added to bridge the destabilized particles, forming larger, settleable agglomerates called flocs. nih.gov

For the removal of the anionic dye Acid Blue 113, cationic coagulants and flocculants are particularly effective. A cationic copolymer, poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br], has been successfully used as a flocculant for Acid Blue 113 removal, achieving over 98% efficiency in a pH range of 2-8. researchgate.net

In another study, a combined coagulation-flocculation process using a natural coagulant derived from Balangu plant seeds was used as a pre-treatment step before catalytic ozonation. This initial step achieved a 56% removal of Acid Blue 113 under optimal conditions of pH 5.2 and a coagulant dose of 100 ppm. icrc.ac.ir

The effectiveness of coagulation-flocculation is highly dependent on several factors, including the type and dose of the coagulant/flocculant, the pH of the solution, and the mixing conditions.

Application of Polymeric Flocculants

The removal of Acid Blue 113 (AB 113) from aqueous solutions has been effectively demonstrated through the application of various polymeric flocculants. These polymers, both synthetic and bio-based, offer a promising alternative to traditional treatment methods. Research has explored the efficacy of several types of polymers, yielding high removal rates under specific conditions.

Cationic copolymers have shown significant efficiency in flocculating the anionic AB 113 dye. For instance, the cationic copolymer poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br] has been reported to achieve a removal ratio of over 98% for Acid Blue 113. researchgate.net This high efficiency is maintained across a broad pH range of 2 to 8, and the flocculation process is notably rapid. researchgate.net

Bio-based flocculants, which are gaining attention due to their environmental advantages, have also been successfully applied. A ternary copolymer composed of starch, acrylic acid, and chitosan (SAAC) was able to remove 99.7% of Acid Blue 113. researchgate.net Modified natural polymers, such as a CAMFA terpolymer (a chitosan-based flocculant), achieved over 90% removal of AB 113. nih.gov Similarly, another modified chitosan flocculant, Chitosan-g-AM-fulvic acid, demonstrated a 97.0% removal efficiency for Acid Blue 113. mdpi.com

Natural coagulants have also been investigated for the pre-treatment of water containing Acid Blue 113. Mucilage extracted from the seeds of the Balangu plant (Lallemantia royleana) achieved a maximum dye removal of 56% under optimal conditions of pH 5.2 and a contact time of 20 minutes. icrc.ac.ir

The following table summarizes the performance of various polymeric flocculants in the removal of Acid Blue 113.

| Flocculant | Type | Removal Efficiency (%) | Optimal pH | Reference(s) |

| Poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br] | Synthetic Cationic Copolymer | >98 | 2-8 | researchgate.net |

| Starch-acrylic acid-chitosan copolymer (SAAC) | Bio-based Ternary Copolymer | 99.7 | Not Specified | researchgate.net |

| CAMFA terpolymer | Modified Chitosan | >90 | Wide Range | nih.gov |

| Chitosan-g-AM-fulvic acid | Modified Chitosan | 97.0 | Not Specified | mdpi.com |

| Balangu (Lallemantia royleana) seed mucilage | Natural Coagulant | 56 | 5.2 | icrc.ac.ir |

Mechanism of Dye-Flocculant Interaction

The primary mechanisms governing the interaction between polymeric flocculants and Acid Blue 113 dye molecules are charge neutralization and polymer bridging. nih.govmdpi.com The effectiveness of these mechanisms is heavily influenced by the chemical structures of both the flocculant and the dye, as well as the pH of the solution.

Charge Neutralization: Acid Blue 113 is an anionic dye, meaning it carries a negative charge in solution due to its sulfonate groups (–SO₃⁻). mdpi.com Cationic polymeric flocculants possess positive charges along their polymer chains. The flocculation process is initiated by strong electrostatic interactions between the negatively charged anionic groups of the dye and the positively charged sites on the flocculant. researchgate.net

For example, with poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br], the formal positive charge on the polymer effectively interacts with the organic anions of the dye molecule. The high removal efficiency observed across a wide pH range (2-8) confirms that charge neutralization is the predominant mechanism. researchgate.net At a very acidic pH (below 2), the sulfonate groups of AB 113 can become protonated (–SO₃H), which hinders the electrostatic interactions and can reduce removal efficiency. Conversely, the protonated ammonium (B1175870) groups (-NH+) on flocculants like quaternized poly(4-vinyl pyridine) are more prevalent in acidic conditions, enhancing the electrostatic attraction with the anionic dye. researchgate.net

Polymer Bridging: In addition to charge neutralization, the polymer bridging mechanism can also play a role, particularly with high-molecular-weight polymers. nih.gov After initial electrostatic attraction and charge neutralization, the long polymer chains of the flocculant can adsorb onto multiple dye molecules, effectively "bridging" them together. This process forms larger, more stable aggregates, or flocs, which are then easily separated from the water through sedimentation. nih.gov In some cases, an auxiliary substance like kaolin (B608303) can be used to enhance the flocculation efficiency by promoting the bridging between dye and flocculant molecules. nih.gov

The combination of these mechanisms—strong electrostatic attraction leading to charge neutralization, followed by the formation of larger flocs via polymer bridging—allows for the efficient removal of Acid Blue 113 from wastewater. The amphiphilic nature of some polymers, possessing both charged (hydrophilic) and hydrophobic groups, can also contribute to the interaction with the complex aromatic structure of the dye. researchgate.net

Biological and Integrated Remediation Approaches for Acid Blue 113

Microbial Degradation of Acid Blue 113

The bioremediation of Acid Blue 113 leverages the metabolic capabilities of various microorganisms to break down the complex dye molecule into less harmful substances. This process is considered an environmentally friendly alternative to conventional chemical and physical treatment methods.

Isolation and Characterization of Dye-Degrading Microorganisms

Researchers have successfully isolated and identified several microbial strains with the ability to decolorize and degrade Acid Blue 113. These microorganisms are often sourced from environments contaminated with textile industry effluents, such as soil and water near manufacturing sites. eeer.orgeeer.org The isolation process typically involves enrichment cultures in media containing Acid Blue 113 as a primary carbon or nitrogen source.

A variety of bacteria have demonstrated significant potential in degrading this dye. For instance, a study identified a halotolerant strain of Pseudomonas aeruginosa capable of enzymatic degradation of Acid Blue 113. Another study reported that Sphingomonas melonis B-2 could achieve over 80% decolorization of the dye within 24 hours. mdpi.comnih.gov Other notable bacterial species include Pseudomonas stutzeri AK6, which decolorized up to 86.2% of the dye in 96 hours, and strains of Bacillus pumilus and Paenibacillus thiaminolyticus. eeer.orgnih.gov Additionally, Staphylococcus lentus and Klebsiella variicola RMLP1 have been studied for their degradation capabilities. nih.govresearchgate.net A consortium of bacteria, including Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa, was also shown to effectively degrade Acid Blue 113. sciepub.com

Table 1: Microorganisms Capable of Degrading Acid Blue 113

| Microorganism | Source of Isolation | Degradation Efficiency | Reference |

| Pseudomonas aeruginosa (halotolerant strain) | Not Specified | Effective enzymatic degradation | |

| Sphingomonas melonis B-2 | Dye Wastewater | >80% decolorization in 24h | mdpi.comnih.gov |

| Pseudomonas stutzeri AK6 | Textile Effluent | 86.2% decolorization in 96h | nih.gov |

| Bacillus pumilus | Water and soil from textile industries | Significant decolorization | eeer.orgeeer.org |

| Paenibacillus thiaminolyticus | Water and soil from textile industries | Significant decolorization | eeer.orgeeer.org |

| Staphylococcus lentus | Not Specified | Effective degradation | nih.gov |

| Klebsiella variicola RMLP1 | Soil | High decolorization efficiency | researchgate.net |

| Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa) | Textile Effluents | 90% degradation in 22h | sciepub.com |

Enzymatic Pathways in Acid Blue 113 Biodegradation (e.g., Azoreductases, Laccases, Peroxidases)

The microbial breakdown of Acid Blue 113 is primarily an enzymatic process. Key enzymes involved in the initial cleavage of the azo bonds (–N=N–) are azoreductases. nih.gov These enzymes are crucial as they initiate the degradation process, often under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines. nih.gov

Other important enzymes in the degradation pathway include laccases and peroxidases. nih.gov Laccases, which are multi-copper oxidases, can oxidize a wide range of phenolic and non-phenolic compounds, including the aromatic intermediates formed after azo bond cleavage. nih.govmdpi.com Peroxidases also play a role in the oxidation of these aromatic compounds. One study highlighted that extracellular enzymes from Pseudomonas aeruginosa were more effective in degrading Acid Blue 113 than intracellular enzymes.

Table 2: Key Enzymes in Acid Blue 113 Biodegradation

| Enzyme Class | Function | Microorganism(s) | Reference |

| Azoreductases | Cleavage of azo bonds | Staphylococcus lentus, Pseudomonas stutzeri AK6, Sphingomonas melonis B-2 | mdpi.comnih.govnih.gov |

| Laccases | Oxidation of aromatic compounds | Pseudomonas stutzeri AK6 | nih.gov |

| Peroxidases | Oxidation of aromatic compounds | Pseudomonas aeruginosa | |

| NADH quinone oxidoreductase | Part of the degradation pathway | Sphingomonas melonis B-2 | mdpi.comnih.gov |

| Aromatic ring-hydroxylating dioxygenase | Aromatic ring cleavage | Sphingomonas melonis B-2 | mdpi.comnih.gov |

Transcriptomic and Proteomic Analysis of Degradative Pathways

To understand the molecular mechanisms underlying the biodegradation of Acid Blue 113, researchers have employed transcriptomic and proteomic analyses. These "omics" approaches provide insights into the genes and proteins that are expressed or upregulated in microorganisms when they are exposed to the dye. mdpi.comnih.gov

A transcriptomic analysis of Sphingomonas melonis B-2 revealed that upon exposure to Acid Blue 113, there was a significant upregulation of genes encoding enzymes involved in the benzoate (B1203000) and naphthalene (B1677914) degradation pathways. mdpi.comnih.gov This suggests that the aromatic amines resulting from the initial azo bond cleavage are further metabolized through these pathways. Key enzymes identified through this analysis include NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase. mdpi.comnih.gov

Integrated transcriptomic and proteomic studies help to correlate gene expression with protein production, confirming the functional roles of specific enzymes in the degradation process. nih.gov For example, the increased expression of azoreductase genes would be expected to correspond with higher levels of azoreductase proteins, providing strong evidence for their involvement.

Metabolite Identification and Detoxification Mechanisms

The breakdown of Acid Blue 113 results in the formation of various intermediate metabolites. Identifying these metabolites is crucial for elucidating the complete degradation pathway and assessing the detoxification process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are commonly used for this purpose. eeer.orgnih.govnih.gov

Studies on the degradation of Acid Blue 113 by Pseudomonas stutzeri AK6 identified metabolites such as sodium-4-aminobenzene sulfonate, sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate, and sodium-5-amino-8-anilino naphthalene 1-sulfonate. nih.gov The degradation by a bacterial consortium led to the formation of metanilic acid and peri acid, which were further broken down into non-toxic compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid. sciepub.com The disappearance of the initial dye and the transient appearance and subsequent disappearance of these aromatic amines indicate a complete mineralization process, which is a key aspect of detoxification. nih.govsciepub.com

Table 3: Identified Metabolites from Acid Blue 113 Degradation

| Degrading Microorganism(s) | Identified Metabolites | Analytical Technique(s) | Reference |

| Pseudomonas stutzeri AK6 | sodium-4-aminobenzene sulfonate, sodium-4- amino, 1-naphthyl benzene sulfonate, sodium-5-amino-8-anilino naphthalene 1-sulfonate | HPLC, GC-MS | nih.gov |

| Bacterial Consortium | metanilic acid, peri acid, methyl salicylic acid, catechol, β-ketoadipic acid | TLC, GC-MS | sciepub.com |

| Staphylococcus aureus and Escherichia coli | Evidence of N-H stretching and disappearance of azo bond peaks | FT-IR | eeer.org |

Hybrid and Coupled Treatment Systems for Acid Blue 113

To enhance the efficiency of dye removal from wastewater, researchers are exploring hybrid systems that combine different treatment technologies. These integrated approaches can overcome the limitations of individual processes.

Integration of Physico-Chemical and Biological Processes (e.g., Photocatalysis-Bioreactor)

A promising hybrid system involves the integration of a physico-chemical process, such as photocatalysis, with a biological treatment process. nih.gov Photocatalysis, often using a catalyst like titanium dioxide (TiO₂) under UV light, can break down the complex and recalcitrant structure of Acid Blue 113 into simpler, more biodegradable molecules. nih.govmdpi.com This pre-treatment step can significantly improve the biodegradability index (BOD/COD ratio) of the wastewater. nih.gov

Enhanced Degradation Efficiency and Aromatic Compound Removal

The effective remediation of Acid Blue 113 (AB113) from wastewater is a significant environmental challenge due to its complex aromatic structure and resistance to conventional treatment methods. mdpi.com Biological and integrated approaches have shown promise in not only decolorizing the dye but also in breaking down its constituent aromatic compounds, which can be more toxic than the parent dye molecule. mdpi.com

Research has demonstrated that microbial consortia can achieve high degradation efficiency. For instance, a consortium of five bacterial strains, including Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa, was capable of degrading 90% of Acid Blue 113 within 22 hours when supplemented with glucose and ammonium (B1175870) nitrate. sciepub.comomicsonline.org Another study utilizing Sphingomonas melonis B-2 reported over 80% decolorization of the dye within 24 hours. mdpi.com The synergistic action of different microbial species within a consortium is often credited for this enhanced degradation, as they can collectively produce a wider range of enzymes capable of attacking the complex dye molecule. omicsonline.org

The breakdown of Acid Blue 113 involves the cleavage of its azo bonds (-N=N-), which leads to the formation of various aromatic amines. mdpi.com The complete mineralization of these intermediate compounds is crucial for detoxification. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying the metabolic byproducts of AB113 degradation.

In one study, the degradation of Acid Blue 113 by Pseudomonas stutzeri AK6, which achieved 86.2% decolorization in 96 hours, resulted in the formation of sodium-4-aminobenzene sulfonate, sodium-4-amino, 1-naphthyl benzene sulfonate, and sodium-5-amino-8-anilino naphthalene 1-sulfonate. nih.gov Further degradation by a bacterial consortium led to the identification of methyl salicylic acid, catechol, and β-ketoadipic acid, indicating a more complete breakdown of the aromatic rings. sciepub.com

The table below summarizes the findings from a study on the microbial degradation of Acid Blue 113 by a bacterial consortium, showing the identified aromatic intermediates and their retention times in GC-MS analysis. sciepub.com

| Intermediate Compound | Retention Time (minutes) |

| Methyl Salicylic Acid | 7.71 |

| Catechol | 10.88 |

| β-Ketoadipic Acid | 15.04 |

The efficiency of these biological processes is often influenced by operational parameters. Studies have shown that factors such as pH and agitation significantly impact the degradation rate. sciepub.comomicsonline.org For example, the photocatalytic degradation of AB113 using a UV-C/TiO2 suspension system was found to be most effective at a lower pH. mdpi.com

Integrated approaches, combining biological and chemical treatments, have also been explored to enhance the removal of both the dye and its toxic byproducts. For instance, a combined biological-chemical treatment was shown to be effective in detoxifying textile wastewater containing AB113, where the biological step was followed by a UV-C/H2O2 process to break down the persistent aromatic metabolites. researchgate.net Another study using a UV/H2O2 process achieved a significant reduction in aromatic compounds. researchgate.net

The table below showcases the decolorization efficiency of Acid Blue 113 by various microbial systems and the key enzymes involved.

| Microbial System | Decolorization Efficiency | Key Enzymes/Pathways |

| Sphingomonas melonis B-2 | >80% in 24h | NADH quinone oxidoreductase, N-acetyltransferase, Aromatic ring-hydroxylating dioxygenase, CYP450 (Benzoate and Naphthalene degradation pathways) mdpi.com |

| Pseudomonas stutzeri AK6 | 86.2% in 96h | Azoreductase, Laccase nih.gov |

| Bacterial Consortium (Citrobacter freundii, Moraxella osloensis, Pseudomonas aeruginosa) | 97% | Not specified omicsonline.org |

| Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa) | 90% in 22h | Not specified sciepub.com |

These findings underscore the potential of biological and integrated remediation strategies for the effective treatment of effluents containing Acid Blue 113, with a focus on not just color removal but also the complete mineralization of the resulting aromatic compounds.

Computational and Theoretical Investigations of Acid Blue 113 Reactivity and Interactions

Quantum Chemical Descriptors for Acid Blue 113 Reactivity

Quantum chemical analyses have been employed to predict the degradation potential of Acid Blue 113. These studies involve geometry optimization and frequency calculations at various levels of theory, including 'Hartree Fock', 'Becke, 3-parameter, Lee–Yang–Parr' (B3LYP), and 'Modified Perdew-Wang exchange combined with PW91 correlation' (MPW1PW91) with different basis sets. researchgate.net Such computational methods provide insights into the molecule's electronic structure and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis